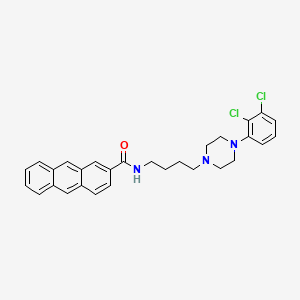

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide

Description

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide is a complex organic compound known for its significant role in medicinal chemistry. This compound is particularly noted for its interaction with dopamine receptors, making it a valuable subject in the study of neurological and psychological disorders.

Properties

CAS No. |

197242-80-1 |

|---|---|

Molecular Formula |

C29H29Cl2N3O |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]anthracene-2-carboxamide |

InChI |

InChI=1S/C29H29Cl2N3O/c30-26-8-5-9-27(28(26)31)34-16-14-33(15-17-34)13-4-3-12-32-29(35)24-11-10-23-18-21-6-1-2-7-22(21)19-25(23)20-24/h1-2,5-11,18-20H,3-4,12-17H2,(H,32,35) |

InChI Key |

ZITQUAHPZJHCJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=C(C(=CC=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts such as sodium borohydride and aluminum trichloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide has several scientific research applications:

Chemistry: Used as a ligand in the study of receptor binding and selectivity.

Biology: Investigated for its role in modulating neurotransmitter activity.

Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug testing.

Mechanism of Action

The compound primarily exerts its effects by binding to dopamine receptors, particularly the D3 receptor . This interaction modulates the activity of dopamine, a crucial neurotransmitter in the brain. The binding affinity and selectivity for the D3 receptor make it a promising candidate for treating disorders related to dopamine dysregulation.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in medicinal chemistry. Its synthesis, chemical reactions, and applications in scientific research highlight its potential as a therapeutic agent. Understanding its mechanism of action and comparing it with similar compounds further underscores its uniqueness and importance in the field.

Biological Activity

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide, also known as PG01037, is a compound of significant interest due to its biological activity, particularly as a selective antagonist for the dopamine D3 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H29Cl2N3O, with a molecular weight of 494.46 g/mol. The structure includes a piperazine moiety and an anthracene core, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H29Cl2N3O |

| Molecular Weight | 494.46 g/mol |

| CAS Number | 15411150 |

| Solubility | Soluble in DMSO and water |

Dopamine D3 Receptor Antagonism

PG01037 has been identified as a potent dopamine D3 receptor antagonist with a Ki value of 0.70 nM, demonstrating a 133-fold selectivity for D3 over D2 receptors in vitro . This selectivity makes it a valuable tool for studying the role of D3 receptors in various neurological conditions.

Mechanism of Action : The compound binds to the D3 receptor and inhibits its activity, which is crucial in conditions such as Parkinson's disease and substance abuse disorders. Studies have shown that PG01037 effectively attenuates abnormal involuntary movements associated with L-DOPA treatment in rat models .

Antioxidant Properties

In addition to its receptor antagonism, PG01037 exhibits antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of PG01037 compared to other dopamine receptor antagonists:

| Compound Name | Ki (nM) | Selectivity (D3/D2) | Main Activity |

|---|---|---|---|

| PG01037 | 0.70 | 133 | D3 receptor antagonist |

| Other Compound A | 5.00 | 10 | D3 receptor antagonist |

| Other Compound B | 20.00 | 5 | Mixed D2/D3 antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.